3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid
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Overview
Description
3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid is a synthetic organic compound that belongs to the class of azetidinecarboxylic acids. It is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amine.
Scientific Research Applications
3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
- 3-Amino-1-(tert-butoxycarbonyl)piperidine
Uniqueness
3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid is unique due to its azetidine ring structure, which imparts distinct reactivity and steric properties compared to pyrrolidine and piperidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in studies requiring specific structural features.
Properties
Molecular Formula |
C9H15N2O4- |
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Molecular Weight |
215.23 g/mol |
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
XQGUPRXBCKPKJE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)[O-])N |
Origin of Product |
United States |
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